

Characterization of Diethyl 2,5-Dibromoterephthalate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: *Diethyl 2,5-Dibromoterephthalate*

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A detailed guide for researchers, scientists, and drug development professionals on the characterization of **Diethyl 2,5-Dibromoterephthalate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related compounds, predicted spectral data, and a standardized experimental protocol.

Diethyl 2,5-dibromoterephthalate is a symmetrically substituted aromatic compound. Due to the symmetry of the molecule, the two ethyl ester groups are chemically equivalent, as are the two bromine atoms and the two aromatic protons. This equivalence simplifies the expected NMR spectra.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum of **Diethyl 2,5-Dibromoterephthalate** is predicted to show three distinct signals. The aromatic protons are expected to appear as a singlet due to their chemical equivalence. The ethyl ester groups will give rise to a quartet and a triplet, characteristic of an ethyl group attached to an electronegative atom.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum is predicted to display four signals corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the ester will appear at the lowest field, followed by the aromatic carbons, and finally the carbons of the ethyl group.

Comparative Analysis

To substantiate the predicted spectral data for **Diethyl 2,5-Dibromoterephthalate**, a comparative analysis with structurally similar compounds, Diethyl terephthalate and Ethyl 4-bromobenzoate, is presented. The experimental data for these compounds provides a basis for the predicted chemical shifts in the target molecule.

¹H NMR Data Comparison

Compound	Ar-H (ppm)	-O-CH ₂ - (ppm)	-CH ₃ (ppm)
Diethyl 2,5-Dibromoterephthalate (Predicted)	~8.2 (s, 2H)	~4.4 (q, 4H)	~1.4 (t, 6H)
Diethyl terephthalate (Experimental)	8.11 (s, 4H)	4.40 (q, 4H)	1.41 (t, 6H)
Ethyl 4-bromobenzoate (Experimental)	7.91 (d, 2H), 7.60 (d, 2H)	4.38 (q, 2H)	1.39 (t, 3H)

s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Data Comparison

Compound	C=O (ppm)	Ar-C (ppm)	-O-CH ₂ - (ppm)	-CH ₃ (ppm)
Diethyl 2,5-Dibromoterephthalate (Predicted)	~164	~135 (C-CO), ~134 (C-H), ~120 (C-Br)	~62	~14
Diethyl terephthalate (Experimental)	165.5	134.1 (C-CO), 129.5 (C-H)	61.5	14.2
Ethyl 4-bromobenzoate (Experimental)	165.7	131.7 (C-H), 131.1 (C-H), 130.1 (C-CO), 127.8 (C-Br)	61.2	14.2

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution ^1H and ^{13}C NMR spectra of **Diethyl 2,5-Dibromoterephthalate**.

1. Sample Preparation:

- Weigh approximately 10-20 mg of **Diethyl 2,5-Dibromoterephthalate** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

- A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.
- Temperature: 298 K.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 0 to 200 ppm.
- Acquisition Time: ~1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.

Visualization of Molecular Structure and NMR Correlation

The following diagram illustrates the chemical structure of **Diethyl 2,5-Dibromoterephthalate** with labeled nuclei corresponding to the predicted NMR signals.

Figure 1. Structure of **Diethyl 2,5-Dibromoterephthalate** with proton labels.

In conclusion, the combination of predicted NMR data, comparative analysis with analogous compounds, and a standardized experimental protocol provides a robust framework for the characterization of **Diethyl 2,5-Dibromoterephthalate**. This approach ensures accurate structural elucidation, which is critical for its application in research and development.

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